3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime
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Overview
Description
Synthesis Analysis
The synthesis of related naphthalenone compounds involves condensation reactions, often yielding multiple products with varying methoxy and methyl group placements. For instance, the condensation of 2-methyl-2-cyclohexen-1-one with 2-methoxy-1,3-butadiene under specific conditions yields products like 3,4,4a,7,8,8a-hexahydro-4a-methyl-5-vinyl-2(1H)-naphthalenone, showcasing the complexity and versatility of synthetic routes in creating naphthalenone derivatives (Nazarov, Torgov, Zaretskaya, khoietova, Ananchenko, & Andreev, 1953).
Molecular Structure Analysis
Detailed molecular structure analyses of naphthalenone derivatives reveal various conformations and bonding patterns. For example, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide's structure, a related compound, has been determined using X-ray crystallographic techniques, highlighting its unique "twist-boat" conformation and the presence of symmetrical and unsymmetrical C--O bond lengths in its epoxide ring (Klein & Stevens, 1984).
Chemical Reactions and Properties
Naphthalenone derivatives undergo various chemical reactions, including cycloadditions and rearrangements, which are pivotal for synthesizing complex molecules. For instance, 2-cyano-1,2-dihydrocyclobuta[a]naphthalene, derived from 2-methoxynaphthalene, reacts with olefins in a 4+2 cycloaddition, demonstrating the potential for constructing complex molecules such as steroid derivatives (Sato, Suzuki, Morisawa, Fujita, Inukai, & Kaneko, 1987).
Physical Properties Analysis
The physical properties of naphthalenone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular configurations and substituent groups. Detailed structural analyses, like the one performed for the anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, provide insights into how molecular conformation affects these physical properties.
Chemical Properties Analysis
The chemical properties of naphthalenone derivatives, including their reactivity, stability, and interaction with various reagents, can be explored through synthesis and reaction studies. The oxidation of methoxy- and/or methyl-substituted benzenes and naphthalenes to quinones and phenols using H2O2 in HCOOH illustrates the chemical versatility of naphthalene compounds and their derivatives (Orita, Shimizu, Hayakawa, & Takehira, 1989).
Scientific Research Applications
Bioactive Properties and Anticancer Activities
Naphthalenone derivatives exhibit significant bioactive properties. They are isolated from various sources like marine-derived fungus and have shown potential in cytotoxicity and anti-inflammatory activities. For instance, certain naphthalenones isolated from the marine-derived fungus Leptosphaerulina chartarum 3608 have demonstrated moderate anti-inflammatory activity. The compound identified as (−)-4,8-dihydroxy-7-(2-hydroxy-ethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one showed notable inhibition of nitric oxide production in stimulated cells (Zhang et al., 2018). Similarly, naphthalenone derivatives from Juglans mandshurica exhibited significant anti-tumor activity against gastric cancer cells (Guo et al., 2015).
Phytotoxic Effects and Agricultural Implications
Some naphthalenone polyketides are produced by fungi like Neofusicoccum parvum, associated with grapevine Botriosphaeria dieback. These compounds exhibit phytotoxic activity, affecting grapevine leaves and potentially influencing agricultural practices and plant health (Burruano et al., 2016).
Antiprotozoal and Cytotoxic Effects
Certain naphthalene derivatives from Diospyros assimilis have demonstrated in vitro antiprotozoal activity against protozoan parasites like Trypanosoma and Leishmania. Their cytotoxicity towards specific cell lines highlights their potential in medical research and therapeutic applications (Ganapaty et al., 2006).
Synthetic Applications and Chemical Properties
The chemical structure and reactivity of naphthalenone derivatives allow for their use in various synthetic applications. The study of their crystal structure and the possibility of forming intermolecular hydrogen bonds add to their significance in materials science and pharmaceutical research (Zingales et al., 2016).
Safety And Hazards
properties
IUPAC Name |
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3/b19-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVZHEYOQGNVJZ-VHEBQXMUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCCC3=C2C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |
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